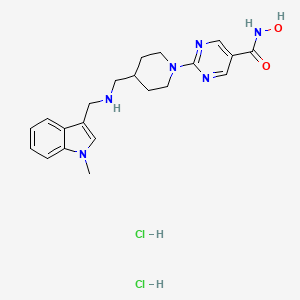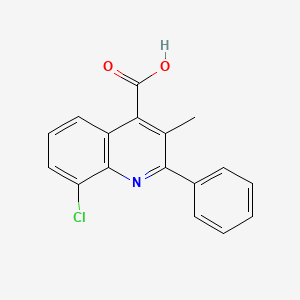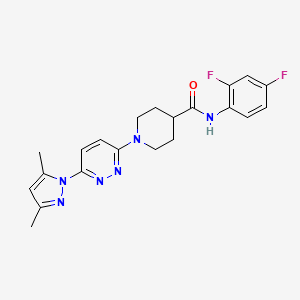![molecular formula C22H25ClFN3O2S B2689748 N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217000-94-6](/img/structure/B2689748.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are often studied for their potential biological activities . They can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds, such as N-phenyl anthranilic acid . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is often analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial Activities
- Some novel benzothiazole derivatives, including those related to the compound , have been synthesized and shown to possess significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains, indicating their potential as therapeutic agents in fighting microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Anticancer Properties
- Fluorinated benzothiazoles, closely related to the compound , have demonstrated potent cytotoxic effects in vitro against certain human breast cancer cell lines. This suggests their potential application in cancer treatment, highlighting the importance of fluorine atoms in enhancing the anticancer activity of these compounds (Hutchinson et al., 2001).
Gastrokinetic Activity
- Related benzamide derivatives have been developed and evaluated for gastrokinetic activity. These compounds, including variants with a morpholine group, show promise in enhancing gastric emptying, indicating potential applications in treating gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antioxidant and Antimicrobial Effects
- Benzimidazole derivatives containing fluorobenzyl groups have been synthesized and shown to exhibit antioxidant and antimicrobial effects. These compounds have been effective against both Gram-positive and Gram-negative bacteria, demonstrating their potential as broad-spectrum antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).
Alpha-Glucosidase Inhibitory Activity
- Some benzimidazole derivatives, including those with fluorobenzyl groups, have been assessed for their alpha-glucosidase inhibitory activities. This indicates potential applications in the management of diabetes by modulating glucose absorption (Menteşe, Ülker, & Kahveci, 2015).
Fluorescence Signaling Properties
- Thioamide derivatives of benzothiazoles, including compounds similar to the one , have shown highly selective fluorescence signaling properties. This could be leveraged in developing sensitive and selective sensors for various applications (Song, Kim, Park, Chung, Ahn, & Chang, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c1-16-6-8-17(9-7-16)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-20-18(23)4-2-5-19(20)29-22;/h2,4-9H,3,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFZLBPHDGDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
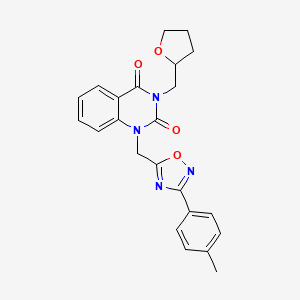
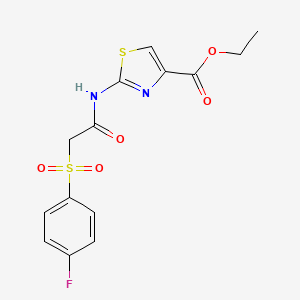
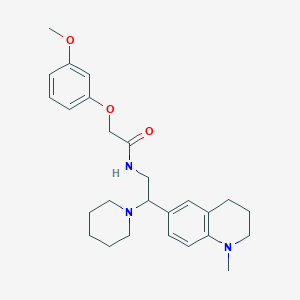
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
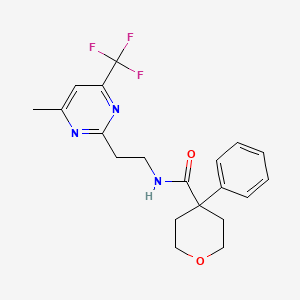
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)

![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
